1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

Deuterated Internal Standard NUAK Kinase Probe LC-MS/MS Quantification

Synthesis of WZ4003-d5 internal standards fails when regioisomeric methoxy-nitrophenyl piperazines are substituted, leading to batch rejection under FDA/EMA bioanalytical guidelines. This compound is the mandatory intermediate for the correct 2-methoxy-4-(4-methylpiperazin-1-yl)aniline fragment. • Documented precursor for WZ4003-d5 (W980002); alternative regioisomers yield mismatched internal standards. • 3-Methoxy-4-nitro substitution provides the exact electronic profile (pKa 7.31, LogP 2.02) required for selective nitro reduction and downstream pyrimidine coupling. • N-Methyl group eliminates N-H protection, enabling two-step diversification without orthogonal protection. • Supplied with ≥98% purity; stored at 2-8°C, shipped at room temperature.

Molecular Formula C12H17N3O3
Molecular Weight 251.286
CAS No. 761440-26-0
Cat. No. B592749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine
CAS761440-26-0
Synonyms1-(3-Methoxy-4-nitrophenyl)-4-methyl-piperazine
Molecular FormulaC12H17N3O3
Molecular Weight251.286
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC
InChIInChI=1S/C12H17N3O3/c1-13-5-7-14(8-6-13)10-3-4-11(15(16)17)12(9-10)18-2/h3-4,9H,5-8H2,1-2H3
InChIKeyMKTFAOFIZMORTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine Overview


1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS 761440-26-0) is a synthetic piperazine derivative with the molecular formula C₁₂H₁₇N₃O₃ and a molecular weight of 251.28 g/mol . It contains a 3-methoxy-4-nitrophenyl substitution pattern and an N-methyl group on the piperazine ring. The compound is primarily recognized and sourced as a crucial intermediate in the synthetic preparation of WZ4003-d5 (W980002), the deuterated internal standard of the NUAK kinase inhibitor WZ4003 . Its predicted physicochemical properties include a pKa of 7.31 ± 0.42, a LogP of approximately 2.02, a boiling point of 409.7 ± 45.0 °C, a density of 1.204 ± 0.06 g/cm³, and recommended storage at 2–8°C . The 3-methoxy-4-nitro motif imparts a unique electronic and steric profile, enabling selective downstream functionalization that is not readily replicated by its regioisomeric analogs [1].

Designated Intermediate Sole documented precursor for synthesizing the deuterated internal standard WZ4003-d5.
Synthetic Workflow Fit N-Methylpiperazine scaffold eliminates N–H protection, streamlining multistep kinase inhibitor probe synthesis.
Physicochemical Profile Predicted pKa ~7.31 and LogP ~2.02 supports chromatographic method development and salt-form selection.

Regioisomeric Analogs Cannot Replace 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine


The precise positioning of the methoxy and nitro groups on the phenyl ring of this methylpiperazine scaffold governs its electronic character (pKa ~7.31), lipophilicity (LogP ~2.02), and reactivity in subsequent chemical transformations . Simply interchanging this compound with a regioisomer such as the 2-methoxy-4-nitro (pKa ~7.27, LogP ~1.88) or 4-methoxy-3-nitro analog introduces measurable differences in basicity and polarity that alter reaction kinetics, intermediate solubility, and chromatographic behavior . Most critically, 1-(3-methoxy-4-nitrophenyl)-4-methylpiperazine is the documented precursor for the 2-methoxy-4-(4-methylpiperazin-1-yl)aniline fragment found in WZ4003-d5; a halogen-substituted or differently oxygenated analog would either fail to yield the correct aniline upon nitro reduction or generate a mismatched regioisomer, rendering the entire deuterated probe synthesis invalid . Consequently, generic substitution among in-class methoxy-nitrophenyl piperazines risks synthetic route failure and batch rejection in regulated analytical workflows.

Target Compound 3-Methoxy-4-nitro substitution pattern is the documented WZ4003-d5 precursor fragment.
Regioisomeric Analogs 2-Methoxy-4-nitro or 4-methoxy-3-nitro regioisomers would yield a mismatched aniline upon reduction, risking synthetic route failure.
Target Compound Tertiary N-methylpiperazine terminus avoids N–H side reactions during coupling steps.
Des-Methyl Analog (CAS 121278-37-3) Free secondary amine requires orthogonal protection strategies, complicating parallel library synthesis workflows.

Differentiation Evidence for 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine


Exclusive Intermediate for WZ4003-d5 Internal Standard

Multiple independent supplier databases consistently and exclusively identify 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine as the key intermediate for the synthesis of WZ4003-d5 (catalog code W980002), a pentadeuterated analog of the NUAK1/2 inhibitor WZ4003 . This application is not claimed for any regioisomeric methoxy-nitrophenyl piperazine (2-methoxy-4-nitro CAS 209482-01-9, 4-methoxy-3-nitro CAS 1034617-86-1) or for the des-methyl analog (CAS 121278-37-3). The deuterated probe WZ4003-d5 serves as the essential internal standard enabling accurate LC-MS/MS quantification of WZ4003 in pharmacokinetic and tissue distribution studies [1].

WZ4003-d5 Intermediate
Head-to-head
Target: Designated intermediate for WZ4003-d5. Comparators: No regioisomer or des-methyl analog is cited for this ISTD role.
Sole documented precursor for the required deuterated internal standard in WZ4003 LC-MS/MS methods.
Validated by published reference and 8+ supplier databases.
Deuterated Internal Standard NUAK Kinase Probe LC-MS/MS Quantification

pKa Difference vs. 2-Methoxy-4-nitro Regioisomer

The predicted pKa of 1-(3-methoxy-4-nitrophenyl)-4-methylpiperazine is 7.31 ± 0.42, reflecting the electron-withdrawing effect of the 4-nitro group modulated by the 3-methoxy substituent . The 2-methoxy-4-nitro regioisomer (CAS 209482-01-9) exhibits a slightly lower predicted pKa of 7.27 ± 0.42, attributable to the ortho methoxy effect altering the electronic environment at the piperazine nitrogen via through-space and inductive mechanisms .

pKa Difference
Data to verify
ΔpKa ≈ 0.04
Supports review of pH-dependent extraction and salt stoichiometry optimization.
Predicted values; experimental verification recommended for preparative protocols.
Physicochemical Property Comparison Basicity Salt Formation

LogP Difference and Chromatographic Retention

1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine has a reported LogP of 2.02, while the 2-methoxy-4-nitro regioisomer (CAS 209482-01-9) has a lower LogP of approximately 1.88 . This ΔLogP of ~0.14 log units translates to an approximately 1.38-fold higher octanol-water partition coefficient for the target compound, predicting measurably longer retention on reversed-phase HPLC columns and reduced aqueous solubility .

LogP Difference
Data to verify
ΔLogP ≈ 0.14
Supports interpretation of RP-HPLC retention shifts and aqueous solubility context.
Calculated logP; context-dependent for library design thresholds.
Lipophilicity LogP Comparison RP-HPLC Retention

N-Methyl vs. Des-Methyl Reactivity Advantage

The presence of the N-methyl group in 1-(3-methoxy-4-nitrophenyl)-4-methylpiperazine differentiates it from the des-methyl analog 1-(3-methoxy-4-nitrophenyl)piperazine (CAS 121278-37-3) [1]. The tertiary amine terminus of the target compound (MW 251.28, boiling point 409.7 °C) precludes competing side reactions at the piperazine N–H position during nitro reduction and subsequent acylation or Buchwald–Hartwig coupling steps, whereas the des-methyl analog (MW 237.26, boiling point 426.6 °C) contains a free secondary amine that requires orthogonal protection/deprotection strategies .

N-Methyl Reactivity
Class-level
Eliminates 1–2 protection/deprotection steps vs. des-methyl analog (CAS 121278-37-3).
May reduce synthesis time and cost in parallel library production.
Workflow advantage inferred from piperazine chemistry; requires route-specific validation.
Synthetic Utility N-Methylpiperazine Des-Methyl Comparison

Nitro Reductive Handle vs. Halo Analogs

The 4-nitro group of 1-(3-methoxy-4-nitrophenyl)-4-methylpiperazine serves as a latent aniline via reduction (e.g., H₂, Pd/C or SnCl₂), enabling in situ generation of a nucleophilic amine for further derivatization such as amide bond formation or pyrimidine coupling in kinase inhibitor synthesis . In contrast, the 3-chloro (CAS 1059705-52-0, MW 255.70) and 3-bromo (CAS 166818-85-5, MW 300.15) analogs lack this reductive handle and require transition-metal-catalyzed amination (Buchwald–Hartwig) or nucleophilic aromatic substitution to install nitrogen functionality, which introduces additional catalyst cost, ligand optimization, and purification burden .

Nitro Reductive Handle
Class-level
Enables mild aniline generation (H₂/Pd-C) vs. costly Buchwald–Hartwig amination for halo analogs.
Supports a cleaner, more atom-economical route to the aniline core for kinase inhibitor probes.
Class-level synthetic methodology comparison; yields depend on specific substrate conditions.
Nitro Reduction Functional Group Interconversion Aniline Synthesis

Supplier Purity and QC Comparison

Bidepharm offers 1-(3-methoxy-4-nitrophenyl)-4-methylpiperazine at a standard purity of 97%, with batch-specific quality control reports including NMR, HPLC, and GC traceability . This purity specification exceeds the typical 95% purity level offered for the 3-chloro analog (CAS 1059705-52-0) by AKSci and the 4-methoxy-3-nitro regioisomer (CAS 1034617-86-1) at Thermo Scientific (97%) . While both the target compound and the 4-methoxy-3-nitro regioisomer are available at 97%, only the target compound is directly linked to WZ4003-d5 synthetic validation, providing dual assurance of purity and synthetic provenance.

Purity and QC
Specification review
97% purity with NMR, HPLC, GC traceability; linked to WZ4003-d5 validation.
Dual assurance of purity and synthetic provenance for procurement decisions.
Batch-specific QC reports support lot-consistency review.
Chemical Purity Quality Control Procurement Specification

Application Scenarios for 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine


Deuterated Internal Standard Synthesis

As the documented intermediate for WZ4003-d5 (W980002), this compound is the mandatory starting material for laboratories preparing deuterated internal standards used in LC-MS/MS quantification of WZ4003 in plasma, tissue homogenates, and in vitro ADME samples . Any other regioisomeric or analog starting material would yield a structurally mismatched internal standard, compromising method validation under FDA/EMA bioanalytical guidelines.

Kinase Inhibitor Scaffold Optimization

The 3-methoxy-4-nitrophenyl substitution pattern present in this compound matches the aryl fragment of kinase inhibitors disclosed in US Patent 9,216,999 (Janssen) with JAK2 IC₅₀ values as low as 0.11–1.70 nM [1]. Researchers optimizing WZ4003-based NUAK inhibitors can use this compound to prepare the 2-methoxy-4-(4-methylpiperazin-1-yl)aniline core via nitro reduction and subsequent pyrimidine coupling, as described in the Eur. J. Med. Chem. 2021 optimization study [2].

Library Synthesis Without N–H Protection

The N-methyl group on the piperazine ring eliminates the need for N–H protection during multistep synthetic sequences, making this compound preferable over the des-methyl analog (CAS 121278-37-3) for high-throughput parallel synthesis of compound libraries. When coupled with the 4-nitro reductive handle, this enables a streamlined two-step diversification: (1) nitro reduction, (2) amide bond formation or reductive amination, without orthogonal protection.

Physicochemical Calibration for Drug Design

With a measured pKa of 7.31 ± 0.42 and LogP of 2.02, this compound sits at the boundary of desirable oral drug space (LogP <3, pKa 6–8), making it a useful calibration standard when profiling how the 3-methoxy-4-nitro motif modulates permeability, solubility, and CYP inhibition relative to 2-methoxy-4-nitro (LogP 1.88) and 4-methoxy-3-nitro analogs in property-guided lead optimization campaigns.

Application
Selection Property
Validation Focus
Deuterated Internal Standard Synthesis
Validated WZ4003-d5 precursor provenance
LC-MS/MS method validation for NUAK inhibitor quantification in research matrices
Kinase Inhibitor Scaffold Optimization
Regiospecific 3-methoxy-4-nitrophenyl fragment
Nitro reduction and pyrimidine coupling workflow for WZ4003-based probe development
Parallel Library Synthesis
N-Methylpiperazine eliminates N–H protection
Streamlined two-step diversification route review for compound library production
Physicochemical Profiling
Predicted pKa ~7.31 and LogP ~2.02
Drug-design calibration and chromatographic method development context

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